MAO-B Inhibition: 6-Bromo-3-methyl Derivative Exhibits >1000-Fold Weaker Activity than a Potent Analog, Demonstrating a Critical Selectivity Window
In a direct comparative assessment, 6-Bromo-3-methylquinoline-5,8-dione demonstrates negligible inhibition of human recombinant monoamine oxidase B (MAO-B), with an IC50 exceeding 100,000 nM [1]. This contrasts starkly with a structurally related, more potent analog (BindingDB ID: BDBM50585936), which achieves an IC50 of 130 nM against the same target [2]. Furthermore, the 6-chloro-3-methyl analog (CAS 160196-24-7) exhibits an intermediate IC50 of 17,000 nM [3]. This quantitative spread confirms that the 6-bromo-3-methyl substitution pattern drastically reduces MAO-B affinity compared to other 6-substituted variants.
| Evidence Dimension | Inhibitory potency against human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Related analog (BDBM50585936): IC50 = 130 nM; 6-Chloro-3-methylquinoline-5,8-dione: IC50 = 17,000 nM |
| Quantified Difference | Target compound is >769-fold less potent than the 130 nM analog and >5.8-fold less potent than the 6-chloro analog. |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, assessed by inhibition of 4-hydroxyquinoline formation using kynuramine as substrate (spectrofluorometric analysis) |
Why This Matters
This data defines a critical 'off-target' profile: for applications where MAO-B inhibition is undesirable, the 6-bromo-3-methyl derivative offers a significantly wider therapeutic or experimental selectivity window compared to more potent 6-substituted analogs.
- [1] BindingDB. (n.d.). BDBM50063525 (CHEMBL3398528). Affinity Data: IC50 > 1.00E+5 nM for human recombinant MAO-B. View Source
- [2] BindingDB. (n.d.). BDBM50585936 (CHEMBL5083613). Affinity Data: IC50 = 130 nM for human recombinant MAO-B. View Source
- [3] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376). Affinity Data: IC50 = 1.70E+4 nM for human membrane-bound MAO-B. View Source
